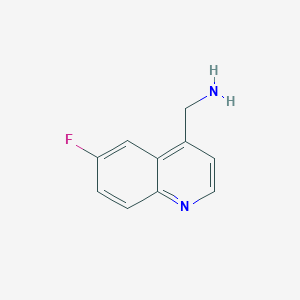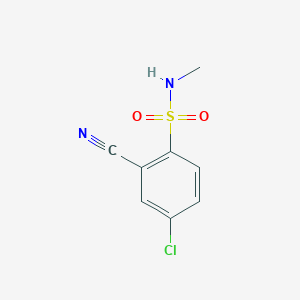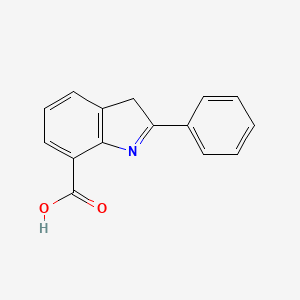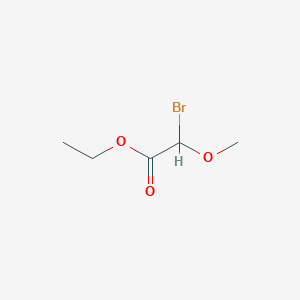
trans-3-(4-Methoxyphenoxy)cyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-3-(4-Methoxyphenoxy)cyclobutanamine is a chemical compound with the molecular formula C11H15NO It is known for its unique structure, which includes a cyclobutane ring substituted with a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(4-Methoxyphenoxy)cyclobutanamine typically involves the reaction of cyclobutanone with 4-methoxyphenol in the presence of a suitable base to form the corresponding cyclobutanone derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired cyclobutanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
Trans-3-(4-Methoxyphenoxy)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The cyclobutanamine can be reduced to form the corresponding cyclobutanol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxyphenol derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanamines.
科学研究应用
Trans-3-(4-Methoxyphenoxy)cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of trans-3-(4-Methoxyphenoxy)cyclobutanamine involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutanamine moiety may also play a role in stabilizing the compound’s interactions with its targets .
相似化合物的比较
Similar Compounds
- Trans-3-(4-Methoxyphenyl)cyclobutanamine
- Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a methoxyphenoxy group and a cyclobutanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
3-(4-methoxyphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-8(12)7-11/h2-5,8,11H,6-7,12H2,1H3 |
InChI 键 |
ZBMHFACAWPTFMW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC2CC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)







![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)


